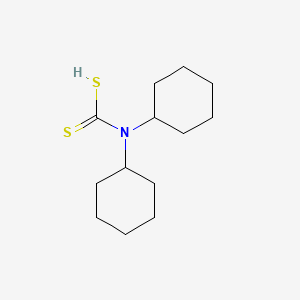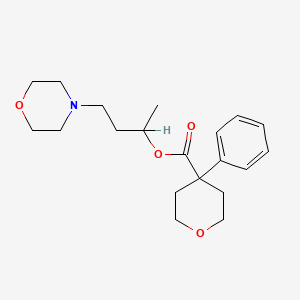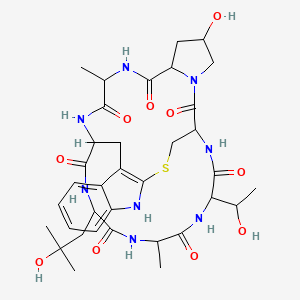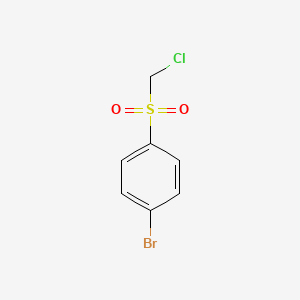![molecular formula C6H12N2 B1196504 2,5-Diazabicyclo[2.2.2]octane CAS No. 658-24-2](/img/structure/B1196504.png)
2,5-Diazabicyclo[2.2.2]octane
描述
2,5-Diazabicyclo[2.2.2]octane is a bicyclic organic compound with the molecular formula C₆H₁₂N₂. It is a colorless, crystalline solid that is highly soluble in water and other polar solvents. This compound is known for its strong nucleophilic and basic properties, making it a valuable reagent in various chemical reactions and industrial applications .
作用机制
Target of Action
2,5-Diazabicyclo[2.2.2]octane, also known as DABCO, is a versatile compound used in organic chemistry due to its basic, nucleophilic, and catalytic properties . It is often used as a base, catalyst, and reagent in various chemical reactions .
Mode of Action
DABCO acts as a weak Lewis base and a supernucleophile . Its cyclic structure and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This unique property enables DABCO to catalyze a series of organic reactions, such as the Morita–Baylis–Hillman and Knoevenagel reactions .
Biochemical Pathways
In the biosynthesis of prenylated indole alkaloids (PIAs), a unique fungal P450 enzyme, CtdY, catalyzes the cleavage of the amide bond in the this compound system . This is followed by a decarboxylation step to form a pentacyclic ring . This key step transforms this compound-containing PIAs into a distinct class of pentacyclic compounds .
Pharmacokinetics
It is known that dabco is a solid organic compound with good solubility in many polar and nonpolar solvents . Its high hygroscopicity and reactivity towards CO2 and air moisture require it to be stored under an inert gas atmosphere in a refrigerator .
Result of Action
The action of DABCO results in the formation of a variety of organic compounds. For instance, in the biosynthesis of 21R-citrinadin A, a PIA, DABCO leads to the formation of a 6/5/5/6/6 pentacyclic ring .
Action Environment
The action of DABCO can be influenced by environmental factors. For instance, the presence of K+, even in very small amounts, can severely retard the catalytic oxidation activity . Furthermore, due to its high hygroscopicity, DABCO must be stored under an inert gas atmosphere in a refrigerator .
生化分析
Biochemical Properties
2,5-Diazabicyclo[2.2.2]octane plays a significant role in biochemical reactions due to its strong nucleophilic properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a nucleophilic catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . Additionally, this compound is involved in Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes . Its high nucleophilicity is attributed to the unhindered nature of its amine centers, which allows it to promote a variety of coupling reactions.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in fungal cells, a unique P450 enzyme catalyzes the cleavage of the amide bond in the this compound system, leading to the formation of complex pentacyclic compounds . This interaction highlights the compound’s role in modulating enzymatic activities and cellular pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as a strong ligand and Lewis base, forming crystalline adducts with hydrogen peroxide and sulfur dioxide . The compound’s nucleophilic properties enable it to participate in enzyme inhibition or activation, thereby influencing gene expression and other molecular processes. For instance, it is used in the synthesis of heterocyclic compounds through catalyzed C-H bond activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and resistance to degradation under standard conditions. It is hygroscopic and must be stored under inert gas to prevent degradation due to moisture and CO2 . Long-term studies have shown that this compound maintains its catalytic efficiency and nucleophilic properties over extended periods, making it a reliable reagent in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and is well-tolerated. At higher doses, it can cause irritation upon contact with skin or eyes and may lead to adverse effects . Studies have shown that the compound’s nucleophilic properties can influence metabolic pathways and enzymatic activities, with threshold effects observed at varying dosages.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For example, it participates in the biosynthesis of prenylated indole alkaloids, where a fungal P450 enzyme catalyzes the cleavage of the amide bond in the this compound system . This interaction leads to the formation of complex pentacyclic compounds, highlighting the compound’s role in modulating metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. Its strong nucleophilic properties enable it to bind with biomolecules, influencing its localization and accumulation . The compound’s distribution is also affected by its hygroscopic nature, requiring careful handling and storage to maintain its stability.
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. It is known to interact with specific compartments or organelles within the cell, affecting its activity and function . For instance, the compound’s interaction with fungal P450 enzymes highlights its role in modulating enzymatic activities within specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
2,5-Diazabicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the cyclization of ethylenediamine with formaldehyde under acidic conditions. The reaction typically proceeds as follows:
Cyclization Reaction: Ethylenediamine reacts with formaldehyde in the presence of an acid catalyst to form the bicyclic structure.
Purification: The resulting product is purified through recrystallization or sublimation to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions allows for efficient large-scale production .
化学反应分析
Types of Reactions
2,5-Diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to its strong nucleophilic nature, it readily participates in nucleophilic substitution reactions.
Cycloaddition: It can act as a catalyst in cycloaddition reactions, facilitating the formation of complex cyclic structures.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to its nucleophilic and catalytic activities.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Aldehydes and Ketones: For nucleophilic addition reactions.
Alkenes and Alkynes: In cycloaddition reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the products are typically substituted amines, while in cycloaddition reactions, the products are often complex cyclic compounds .
科学研究应用
2,5-Diazabicyclo[2.2.2]octane has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a catalyst in various organic reactions, such as the Morita–Baylis–Hillman reaction and the Knoevenagel condensation.
Polymer Chemistry: It is employed in the synthesis of polyurethanes and other polymers due to its strong nucleophilic properties.
Biological Research: It is used in the study of enzyme mechanisms and as a stabilizing agent in biochemical assays.
Medicinal Chemistry: It is investigated for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
相似化合物的比较
Similar Compounds
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups and applications.
Uniqueness
2,5-Diazabicyclo[2.2.2]octane is unique due to its strong nucleophilic and basic properties, which make it highly effective in catalyzing a wide range of chemical reactions. Its ability to form stable complexes with various substrates also sets it apart from other similar compounds .
属性
IUPAC Name |
2,5-diazabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-6-4-7-5(1)3-8-6/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWDAKFSDBOQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329731 | |
| Record name | 2,5-diazabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658-24-2 | |
| Record name | 2,5-diazabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 2,5-diazabicyclo[2.2.2]octane scaffold in medicinal chemistry?
A1: The this compound scaffold is a valuable building block for developing conformationally restricted agonists for the kappa-opioid receptor (KOR) [, ]. Its rigid structure allows researchers to study the impact of specific dihedral angles within the ethylenediamine pharmacophore on KOR binding affinity and selectivity. This scaffold has shown promise in designing potential therapeutics for pain management and other conditions.
Q2: How does the stereochemistry of substituents on the this compound ring influence its biological activity?
A3: Stereochemistry plays a crucial role in the biological activity of this compound derivatives. For instance, the orientation of the pyrrolidine ring in 2,5-dibenzyl substituted derivatives significantly impacts their KOR affinity []. Molecular modeling studies have further confirmed the importance of specific ligand-receptor interactions governed by stereochemistry [].
Q3: What is the role of chirality in the crystallization behavior of this compound-3,6-dione-1,4-dicarboxylates?
A4: Chirality plays a significant role in the self-assembly and crystallization of this compound-3,6-dione-1,4-dicarboxylates. Racemic mixtures and enantiopure forms exhibit distinct crystal structures [, , ]. For example, chirality-directed co-crystallization has been observed, leading to quasi-racemic optically active co-crystals with unique packing arrangements mediated by hydrogen bonding [].
Q4: Have any natural products been discovered containing the this compound core?
A5: Yes, natural products like asperemestrins A-D, isolated from the fungus Aspergillus nidulans, feature the this compound core [, ]. Asperemestrin D stands out with an unprecedented 2,15-dithia-17,19-diazabicyclo[14.2.2]icosa-4,8-diene-12,18,20-trione core skeleton, highlighting the structural diversity possible within this class of compounds.
Q5: What are the potential applications of this compound derivatives beyond KOR agonism?
A6: While KOR agonism is a significant area of research, this compound derivatives have shown potential in other areas. For example, some derivatives exhibit moderate cytotoxicity against cancer cell lines, suggesting possible applications in antitumor therapy []. Furthermore, their incorporation into pteridine derivatives has been explored for developing phosphodiesterase inhibitors, which could have implications in treating various diseases [].
Q6: What analytical techniques are commonly employed to study this compound derivatives?
A7: A range of analytical techniques are employed to characterize and quantify this compound derivatives. Spectroscopic methods like NMR and mass spectrometry are crucial for structural elucidation [, ]. X-ray crystallography provides detailed insights into the three-dimensional structure and crystal packing arrangements [, , ]. Additionally, techniques like circular dichroism spectroscopy are employed to analyze the optical activity and absolute configuration of chiral derivatives [].
Q7: Has the stability of this compound-3,6-diones been investigated, and what are the findings?
A8: The methanolysis of this compound-3,6-diones has been a subject of investigation [, ]. The reaction conditions, including the type and concentration of acid catalyst, significantly influence the reaction pathway and product distribution. Understanding the stability and reactivity of these compounds under various conditions is crucial for their potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


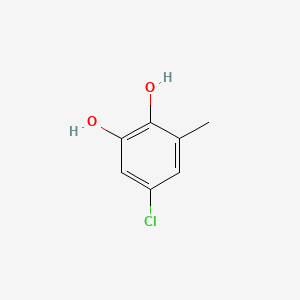

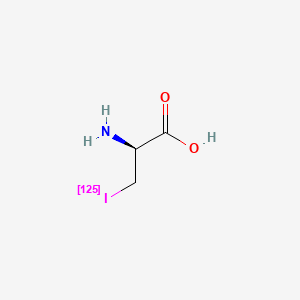
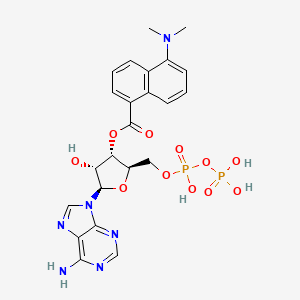
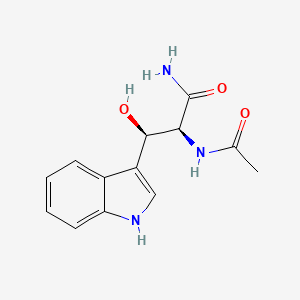
![2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-benzhydryloxy-N,N-dimethylethanamine;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate;2-hydroxybenzoic acid](/img/structure/B1196427.png)
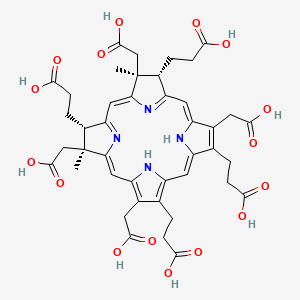
![[(2S,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1196431.png)

